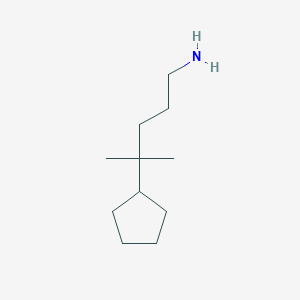

4-Cyclopentyl-4-methylpentan-1-amine

説明

4-Cyclopentyl-4-methylpentan-1-amine is a branched aliphatic amine featuring a cyclopentyl substituent at the 4-position of a pentan-1-amine backbone.

特性

IUPAC Name |

4-cyclopentyl-4-methylpentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N/c1-11(2,8-5-9-12)10-6-3-4-7-10/h10H,3-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLUDVYZXSARNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCN)C1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentyl-4-methylpentan-1-amine typically involves the alkylation of cyclopentylmethylamine with appropriate alkyl halides under controlled conditions. One common method is the reductive amination of cyclopentanone with methylamine, followed by further alkylation steps. The reaction conditions often require the use of reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to facilitate the formation of the desired amine .

Industrial Production Methods

In an industrial setting, the production of 4-Cyclopentyl-4-methylpentan-1-amine may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for commercial applications.

化学反応の分析

Types of Reactions

4-Cyclopentyl-4-methylpentan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: It can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 or NaBH4 are frequently used.

Substitution: Reactions with acid chlorides or sulfonyl chlorides typically occur under basic conditions to maintain the nucleophilicity of the amine.

Major Products

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Amides or sulfonamides.

科学的研究の応用

Organic Synthesis

4-Cyclopentyl-4-methylpentan-1-amine serves as a versatile building block in organic synthesis. It is particularly valuable for preparing complex amine derivatives, which are essential in pharmaceuticals and agrochemicals.

Biological Studies

This compound is utilized in biological research to study amine metabolism and enzyme interactions. Its structural properties allow it to act as a ligand for various receptors, influencing biochemical pathways relevant to neuropharmacology and metabolic processes .

Industrial Applications

In the industrial sector, 4-Cyclopentyl-4-methylpentan-1-amine is used to produce specialty chemicals and intermediates. Its unique structure contributes to its utility in the development of new materials and chemical processes .

Case Study 1: Neuropharmacological Applications

A study investigated the effects of 4-Cyclopentyl-4-methylpentan-1-amine on G protein-coupled receptor (GPCR) activity. It was found that this compound could effectively modulate the activity of GPR88, a receptor implicated in various neurological disorders. The findings suggest potential therapeutic applications in treating conditions like addiction and anxiety disorders .

Case Study 2: Industrial Chemical Production

In an industrial setting, researchers optimized the synthesis of 4-Cyclopentyl-4-methylpentan-1-amine using continuous flow reactors. This approach improved yield and product consistency, demonstrating its viability for large-scale production of specialty chemicals .

作用機序

The mechanism of action of 4-Cyclopentyl-4-methylpentan-1-amine involves its interaction with specific molecular targets, such as amine receptors or enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations in Pentan-1-amine Derivatives

The following table summarizes key structural and physicochemical differences between 4-Cyclopentyl-4-methylpentan-1-amine and its analogs:

*Estimated based on molecular formula.

Key Observations:

Steric Effects : The cyclopentyl group in the target compound likely imposes less steric hindrance than the cyclohexyl group in 4-Cyclohexyl-4-methylpentan-1-amine . This difference could influence binding affinity in receptor-ligand interactions or catalytic activity.

Lipophilicity : The aromatic 4-ethylphenyl substituent in 1-(4-Ethylphenyl)-4-methylpentan-1-amine increases logP values, suggesting enhanced membrane permeability in biological systems .

Synthetic Complexity : The methoxy compound’s synthesis involves dibenzylation and hydrogenation (51% yield), whereas cycloalkyl analogs may require specialized starting materials (e.g., cyclopentyl halides or alcohols) .

Research Implications and Gaps

- Structural-Activity Relationships (SAR) : The cyclopentyl group’s balance of hydrophobicity and steric bulk merits exploration in drug design, particularly for central nervous system (CNS) targets where optimal logP is critical.

- Data Limitations : Key parameters (e.g., boiling points, solubility, and toxicity) for 4-Cyclopentyl-4-methylpentan-1-amine remain uncharacterized in the provided evidence, highlighting the need for experimental validation.

生物活性

4-Cyclopentyl-4-methylpentan-1-amine, a compound with a unique cyclopentyl structure, has garnered attention in various fields of research due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 4-Cyclopentyl-4-methylpentan-1-amine is . The compound features a cyclopentyl group attached to a branched amine structure, which influences its interaction with biological targets.

The biological activity of 4-Cyclopentyl-4-methylpentan-1-amine is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act on amine receptors, modulating neurotransmitter activity and potentially influencing various physiological processes .

Biological Activity Overview

The biological activities associated with 4-Cyclopentyl-4-methylpentan-1-amine can be categorized into several key areas:

-

Neurotransmitter Modulation :

- The compound may influence neurotransmitter systems, particularly those involving amines such as serotonin and dopamine, which are critical for mood regulation and cognitive functions.

- Pharmacological Potential :

-

Inhibition Studies :

- In vitro studies have shown that 4-Cyclopentyl-4-methylpentan-1-amine can inhibit certain enzymes involved in lipid metabolism, suggesting a role in managing conditions like obesity or metabolic syndrome.

Case Studies

Several studies have explored the pharmacological effects of 4-Cyclopentyl-4-methylpentan-1-amine:

- Study on Neuropharmacology :

- Metabolic Effects :

- Safety and Toxicology :

Comparative Analysis

To better understand the unique properties of 4-Cyclopentyl-4-methylpentan-1-amine, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Main Biological Activity |

|---|---|---|

| 4-Methylpentan-1-amine | Straight-chain amine | Stimulant properties |

| Cyclobutylamine | Cyclic amine | Antidepressant effects |

| 2-Aminobutane | Linear aliphatic amine | Neurotransmitter modulation |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Cyclopentyl-4-methylpentan-1-amine, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves reductive amination or alkylation of cyclopentyl precursors. For example, cyclopentanone derivatives can react with methylamine under controlled pH and temperature (e.g., using LiAlH₄ as a reducing agent). Yield optimization requires precise stoichiometric ratios, inert atmospheres (e.g., nitrogen), and monitoring reaction progress via TLC or GC-MS .

Q. How is the IUPAC nomenclature applied to distinguish structural isomers of this compound?

- Methodological Answer : The naming prioritizes the longest carbon chain containing the amine group. Substituents (e.g., cyclopentyl and methyl groups) are numbered to minimize locants. For example, "4-Cyclopentyl-4-methylpentan-1-amine" indicates substituents at the fourth carbon of a pentane backbone. Comparative analysis with similar amines (e.g., 4-methylpentan-1-amine derivatives) helps resolve ambiguities .

Q. What spectroscopic techniques are recommended for confirming the structure of 4-Cyclopentyl-4-methylpentan-1-amine?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for cyclopentyl protons (δ 1.5–2.0 ppm) and methyl groups (δ 0.8–1.2 ppm).

- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1200 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of cyclopentyl group) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during the synthesis of 4-Cyclopentyl-4-methylpentan-1-amine?

- Methodological Answer : Chiral resolution techniques, such as asymmetric catalysis (e.g., using BINAP ligands) or enzymatic resolution, are effective. Analytical methods like chiral HPLC or polarimetry quantify enantiomeric excess (ee). Reaction solvents (e.g., tetrahydrofuran vs. ethanol) and temperature gradients (e.g., cryogenic conditions) also influence stereoselectivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, solvent effects). Standardized protocols (e.g., OECD guidelines) and dose-response curve replication under controlled conditions (pH, temperature) are critical. Meta-analyses of published data using tools like PRISMA frameworks help identify confounding variables .

Q. How do pH and temperature affect the stability of 4-Cyclopentyl-4-methylpentan-1-amine in aqueous solutions?

- Methodological Answer : Stability studies involve accelerated degradation testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Buffered solutions (pH 3–9) assess hydrolytic degradation. Arrhenius plots predict shelf-life under storage conditions. Amine oxidation products (e.g., nitriles) are identified via LC-MS .

Q. What in vitro models are suitable for evaluating the bioactivity of 4-Cyclopentyl-4-methylpentan-1-amine?

- Methodological Answer : Cell-based assays (e.g., HEK-293 for receptor binding) or enzyme inhibition studies (e.g., acetylcholinesterase) are preliminary models. Dose ranges (1 nM–100 µM) and controls (e.g., vehicle-only) validate specificity. Structural analogs (e.g., piperidine derivatives) provide comparative insights into structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。